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Abstract
ASP-4058 hydrochloride is a novel, orally bioavailable, small molecule that acts as a selective

agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). Preclinical

studies have demonstrated its potential as a therapeutic agent for autoimmune disorders,

particularly multiple sclerosis, by modulating lymphocyte trafficking and potentially exerting

direct effects within the central nervous system (CNS). This document provides a

comprehensive technical overview of ASP-4058 hydrochloride, summarizing its mechanism of

action, preclinical efficacy, and available pharmacokinetic data. Detailed experimental protocols

and visualizations of key biological pathways and experimental workflows are included to

support further research and development efforts.

Introduction
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular

processes, including lymphocyte trafficking, endothelial barrier function, and neural cell

proliferation and survival, through its interaction with five G protein-coupled receptors (GPCRs),

S1P1-5. The targeted modulation of S1P receptors has emerged as a promising therapeutic

strategy for autoimmune diseases. ASP-4058 hydrochloride has been developed as a next-

generation S1P receptor agonist with high selectivity for S1P1 and S1P5 subtypes. This

selectivity is hypothesized to offer a more favorable safety profile compared to less selective

S1P receptor modulators, such as the first-in-class drug fingolimod, particularly concerning
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cardiovascular and pulmonary adverse effects. This guide details the current understanding of

ASP-4058 hydrochloride's pharmacological profile and its potential therapeutic applications.

Mechanism of Action
ASP-4058 hydrochloride is an agonist of the S1P1 and S1P5 receptors.[1] Its therapeutic

effects in autoimmune models are primarily attributed to its action on S1P1, which is highly

expressed on lymphocytes.

S1P1 Receptor Agonism and Lymphocyte Trafficking: In its physiological role, S1P1 is crucial

for the egress of lymphocytes from secondary lymphoid organs. The S1P gradient between the

lymph and blood directs this process. By acting as an S1P1 agonist, ASP-4058 hydrochloride
induces the internalization and degradation of the S1P1 receptor on lymphocytes. This

functional antagonism renders the lymphocytes unresponsive to the S1P gradient, leading to

their sequestration within the lymph nodes and a subsequent reduction of circulating

lymphocytes. This peripheral lymphopenia is believed to limit the infiltration of autoreactive

lymphocytes into the CNS, thereby ameliorating the inflammation characteristic of diseases like

multiple sclerosis.

S1P5 Receptor Agonism: The S1P5 receptor is predominantly expressed on oligodendrocytes,

the myelin-producing cells of the CNS, and natural killer (NK) cells. Agonism of S1P5 by ASP-
4058 hydrochloride may offer direct cytoprotective and pro-myelinating effects within the

CNS, a potential advantage in treating demyelinating diseases.
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Quantitative Data
Receptor Agonist Activity
The agonistic activity of ASP-4058 on human S1P receptor subtypes was evaluated using

GTPγS binding assays.

Receptor Subtype ASP-4058 EC50 (nM)

hS1P1 0.33

hS1P2 >1000

hS1P3 >1000

hS1P4 360

hS1P5 0.48

Data from Yamamoto R, et al. PLoS One. 2014.

Preclinical Efficacy in Experimental Autoimmune
Encephalomyelitis (EAE)
The efficacy of ASP-4058 was assessed in rat and mouse models of EAE, which are standard

preclinical models for multiple sclerosis.

Rat EAE Model:
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Treatment Group
Mean Cumulative Clinical Score (Day 0-
21)

Vehicle 15.5 ± 0.619

ASP-4058 (0.03 mg/kg) 15.5 ± 1.48

ASP-4058 (0.1 mg/kg) 9.50 ± 2.17

ASP-4058 (0.3 mg/kg) 1.17 ± 1.17

Data from Yamamoto R, et al. PLoS One. 2014.

Mouse Relapsing-Remitting EAE Model:

Treatment Group
Mean Cumulative Clinical Score (Day 18-
45)

Vehicle Not reported

ASP-4058 (0.1 mg/kg) 6.90 ± 2.85

ASP-4058 (0.3 mg/kg) 5.60 ± 2.21

Data from Yamamoto R, et al. PLoS One. 2014.

Pharmacokinetics
Preclinical Pharmacokinetics in Rats:

Compound Dose Cmax

ASP-4058 0.1 mg/kg (repeated dose) 16.4 ± 0.463 ng/mL

Data from Yamamoto R, et al. PLoS One. 2014.

Human Pharmacokinetics: A Phase 1, single-ascending dose study (NCT01998646) was

conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ASP-4058, including the effect of food. However, the quantitative pharmacokinetic data (Cmax,

Tmax, AUC, half-life) from this study are not publicly available at the time of this writing.

Experimental Protocols
GTPγS Binding Assay

Objective: To determine the agonist activity of ASP-4058 at human S1P receptors.

Cell Lines: CHO-K1 cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5.

Procedure:

Cell membranes were prepared from the respective cell lines.

Membranes were incubated with various concentrations of ASP-4058 in the presence of

GDP and [35S]GTPγS.

The reaction was incubated at 30°C for 60 minutes.

The bound [35S]GTPγS was separated from the unbound by filtration.

Radioactivity was quantified using a liquid scintillation counter.

EC50 values were calculated by non-linear regression analysis.

Rat EAE Model
Objective: To evaluate the prophylactic efficacy of ASP-4058 in an acute EAE model.

Animals: Female Lewis rats.

Induction of EAE:

Rats were immunized with an emulsion of guinea pig myelin basic protein (MBP) and

complete Freund's adjuvant (CFA).

Treatment:
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ASP-4058 was administered orally once daily from the day of immunization for 21 days.

Assessment:

Clinical signs of EAE were scored daily on a scale of 0 to 5 (0 = normal, 5 = moribund).

Body weight was monitored.

Mouse Relapsing-Remitting EAE Model
Objective: To assess the therapeutic efficacy of ASP-4058 in a chronic EAE model.

Animals: Female SJL/J mice.

Induction of EAE:

Mice were immunized with an emulsion of proteolipid protein (PLP) 139-151 peptide and

CFA.

Pertussis toxin was administered on the day of immunization and 2 days post-

immunization.

Treatment:

ASP-4058 was administered orally once daily from day 12 post-immunization.

Assessment:

Clinical signs of EAE were scored daily.
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Safety and Tolerability
Preclinical studies in rodents indicated that ASP-4058 has a wider safety margin for

bradycardia and bronchoconstriction compared to the non-selective S1P receptor agonist

fingolimod.[1] This improved safety profile is likely attributable to its selectivity for S1P1 and

S1P5 and lack of significant activity at the S1P3 receptor, which is implicated in these adverse

effects. The Phase 1 clinical trial in healthy volunteers was designed to further evaluate the

safety and tolerability of ASP-4058 in humans, but as noted, the results have not been publicly

disclosed.

Conclusion and Future Directions
ASP-4058 hydrochloride is a selective S1P1 and S1P5 receptor agonist with demonstrated

efficacy in preclinical models of multiple sclerosis. Its mechanism of action, involving the

sequestration of lymphocytes in secondary lymphoid organs, and its potential for direct

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1667636?utm_src=pdf-body-img
https://clinicaltrials.gov/study/NCT01998646
https://www.benchchem.com/product/b1667636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


neuroprotective effects via S1P5 agonism, make it a compelling candidate for the treatment of

autoimmune and neuroinflammatory diseases. The favorable preclinical safety profile of ASP-

4058 suggests it may offer advantages over existing, less selective S1P receptor modulators.

Further research is warranted to fully elucidate the therapeutic potential of ASP-4058. The

public dissemination of the Phase 1 clinical trial data would be invaluable for understanding its

pharmacokinetic and safety profile in humans. Should the data be favorable, further clinical

investigation in patients with multiple sclerosis and potentially other autoimmune conditions

would be the logical next step in the development of this promising therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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